Trivertal

Catalog No.
S1897961
CAS No.
27939-60-2
M.F
C9H14O
M. Wt
138.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trivertal

CAS Number

27939-60-2

Product Name

Trivertal

IUPAC Name

1,2-dimethylcyclohex-3-ene-1-carbaldehyde

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-8-5-3-4-6-9(8,2)7-10/h3,5,7-8H,4,6H2,1-2H3

InChI Key

CYGGTUUCLIFNIU-UHFFFAOYSA-N

SMILES

CC1C=CCCC1(C)C=O

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Canonical SMILES

CC1C=CCCC1(C)C=O

The exact mass of the compound Trivertal is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in watersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Chemical Profile and Known Applications

Author: Smolecule Technical Support Team. Date: February 2026

Trivertal, also known as 2,4-dimethyl-3-cyclohexenecarboxaldehyde, is primarily recognized for its chemical properties and applications in organic synthesis.

Property Description
CAS Reg. No. 27939-60-2 (other no.: 68039-49-6) [1] [2]
Molecular Formula C(9)H({14})O [1] [2]
Molar Mass 138.21 g/mol [1] [2]
IUPAC Name 1,2-dimethylcyclohex-3-ene-1-carbaldehyde [1]
Key Feature Two chiral centers; commercial product is a ~95:5 mixture of cis and trans isomers [1] [2]
Primary Use Fragrance ingredient ("2,4-ivy carbaldehyde") providing a green, natural scent [1] [2]

Primary Application in Catalysis

The most significant documented scientific application of this compound is its role as a precursor in synthesizing cyclic (alkyl)(amino)carbenes (CAACs) [1] [2] [3]. These CAACs are valuable as ligands for transition-metal catalysts, enhancing performance in reactions such as gold(I)-catalyzed hydroamination of internal alkynes [1] [2]. The synthetic pathway is outlined below.

G This compound This compound Step1 Reaction with amine This compound->Step1 Enamine Enamine (94% yield) Step1->Enamine Step2 1. Treatment with LDA 2. Add 3-chloro-2-methyl-1-propene Enamine->Step2 Intermediate Intermediate (90% yield) Step2->Intermediate Step3 Hydroiminiumation (using HCl) Intermediate->Step3 Salt Cyclic Aldiminium Salt (74% yield) Step3->Salt Step4 Deprotonation (with LDA) Salt->Step4 CAAC Stable Carbene (CAAC) Step4->CAAC

Preliminary Biological Activity and Research Gaps

While not a defined mechanism of action, some studies note potential biological properties that require further investigation.

  • Antimicrobial Properties: One study noted that essential oils containing this compound showed antimicrobial activity, with provided Minimum Inhibitory Concentration (MIC) values [1]. This data is preliminary and not specific to the isolated this compound compound.
Microorganism Minimum Inhibitory Concentration (MIC) (%) Minimum Bactericidal Concentration (MBC) (%)
E. coli 0.5 1.0
S. aureus 0.3 0.6
C. albicans 0.4 0.8

Table: Reported antimicrobial activity of an essential oil containing this compound [1]

  • Natural Occurrence: this compound has been identified as a minor constituent in the essential oil of Murraya koenigii (curry leaf) [1].

How to Propose Further Research

To advance the understanding of this compound's potential biological interactions, you could:

  • Investigate Signaling Pathways: Explore its effects on well-known pathways relevant to your therapeutic area of interest (e.g., Apoptosis, NF-κB, MAPK, or JAK-STAT) [4] [5].
  • Establish Experimental Protocols: Adhere to reporting standards like the SPIRIT 2025 statement for designing rigorous experimental protocols [6].
  • Leverage Known Chemistry: Its established role in stabilizing carbenes for catalysis may inspire analogous investigations into its behavior in biological systems.

References

Chemical Identity and Basic Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical data for Trivertal:

Property Description
CAS Reg. No. 68039-49-6 [1]
IUPAC Name 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde (isomer mixture) [2] [1]
Empirical Formula C₉H₁₄O [1]
Molar Mass 138.21 g/mol [1]
Appearance Clear, colorless liquid [2] [1]
Boiling Point 196 °C [1] [3]
Flash Point 64-65 °C (147-149 °F) [2] [3]
Water Solubility ≈300 mg/L [1]

Chemical Structure: this compound exists as a mixture of isomers, primarily the cis enantiomers (95%) of 2,4-dimethyl-3-cyclohexenecarboxaldehyde, with 5% trans isomers [1]. It is also known in the fragrance industry as 2,4-ivy carbaldehyde [1] [4].

Primary Application in Perfumery

In fragrances, this compound is valued for its vibrant and robust green note, with scents reminiscent of freshly cut grass, zesty citrus, and a slight aldehydic and minty character [2].

  • Olfactive Family: Green [2]
  • Common Uses: It is used in floral accords, colognes, and fougères to introduce a distinctive green and fruity freshness. When combined with patchouli and vanilla, it can create a unique amber-like effect [2].

The following diagram illustrates its role in fragrance design:

This compound This compound Green Note Green Note This compound->Green Note provides Freshness Freshness This compound->Freshness provides Fougère Accord Fougère Accord Green Note->Fougère Accord used in Floral Accord Floral Accord Green Note->Floral Accord used in Amber Effect Amber Effect Green Note->Amber Effect combines with Patchouli & Vanilla

Novel Application in Catalysis and Drug Discovery Intermediates

Beyond its use in fragrance, this compound has emerged as a critical and cost-effective starting material in synthetic chemistry for the preparation of Spirocyclic (Alkyl)(Amino)Carbenes (CAACs) [5].

  • Role of CAACs: These stable carbenes serve as superior ligands for transition-metal catalysts. Their unique steric and electronic properties allow for the stabilization of metal complexes that are highly effective in catalyzing challenging reactions [5] [6].
  • Key Catalytic Application: Gold(I) complexes ligated with a CAAC derived from this compound have proven highly efficient in the hydroamination of internal alkynes with secondary amines [5]. This is a reaction with little precedent that enables access to complex nitrogen-containing heterocycles.

The experimental workflow for using this compound in this catalytic process is outlined below:

Start This compound (2,4-Dimethyl-3-cyclohexenecarboxaldehyde) Step1 Synthetic Steps (Enamine formation, alkylation) Start->Step1 Step2 Cyclic Aldiminium Salt Step1->Step2 Step3 Deprotonation Step2->Step3 CAAC Spirocyclic CAAC Ligand (1d) Step3->CAAC Catalyst (CAAC)AuCl Complex (2d) CAAC->Catalyst ligand exchange Reaction Catalytic Hydroamination of Internal Alkynes Catalyst->Reaction 5 mol% with KB(C6F5)4

Detailed Experimental Protocol for One-Pot Dihydroquinoline Synthesis [5]

This method allows for the decoration of the dihydroquinoline scaffold with three different substituents (R1, R2, R3).

  • Catalyst System:

    • Precatalyst: (CAAC)AuCl complex 2d (5 mol%)
    • Activator: KB(C₆F₅)₄ (5 mol%)
    • Solvent: C₆D₆ (0.4 mL)
  • Reaction Procedure:

    • Place the precatalyst, activator, N-methylaniline (9a) (0.5 mmol), and an internal alkyne (e.g., 3-hexyne, 8b) (0.5 mmol) in a reaction vessel.
    • Heat the mixture at 110 °C for 20 hours to complete the hydroamination step.
    • After cooling, add a terminal alkyne (e.g., phenyl acetylene, 10a).
    • Heat the reaction again to effect the cyclization. The final 2-ethyl-2-propyl-4-phenyl-1,2-dihydroquinoline (11a) is obtained in 70% yield.
  • Analysis: Reaction progress and yield are monitored and determined by ¹H NMR spectroscopy using an internal standard.

Quantitative Data for Application

Recommended Use Concentrations in Perfumery (from Firmenich) [2]

Application Average Concentration Maximum Concentration
Fine Fragrance 0.00000674606% 0.00272315%
Shampoo 0.0000492306% 0.0133442%
Detergent 0.0000675854% 0.0198428%

Hazard and Safety Information (GHS Classification) [1] [3]

Hazard Category GHS Statement
Flammable Liquids (Category 4) H227: Combustible liquid
Skin Irritation (Category 2) H315: Causes skin irritation
Skin Sensitization (Category 1) H317: May cause an allergic skin reaction
Eye Irritation (Category 2A) H319: Causes serious eye irritation

Differentiating this compound from Similar Compounds

This compound belongs to a family of green-smelling chemicals. It is important to distinguish it from Triplal, another green fragrance material. While sometimes conflated in naming, this compound is a specific mixture of 2,4-dimethylcyclohex-3-ene-1-carbaldehyde isomers [2] [4].

References

Trivertal pharmacological properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Trivertal

This compound, a cyclohexene derivative with a molecular formula of C9H14O, is commercially produced as a mixture of isomers and is widely used in the fragrance industry for its green, herbal scent [1] [2].

The table below summarizes its core chemical and physical properties:

Property Specification
IUPAC Name 1,2-dimethylcyclohex-3-ene-1-carbaldehyde (among other synonyms) [1] [3]
CAS Number 68039-48-5 (common); 27939-60-2 (alternative) [1] [3]
Molecular Formula C9H14O [1] [3] [2]
Molecular Weight 138.21 g/mol [1] [3] [2]
Boiling Point 196 °C (lit.) [3]
Density 0.936 g/mL at 25 °C [3]
Appearance Colorless to fruit colorless liquid [2]
Key Functional Groups Aldehyde, carbon-carbon double bond [1]

Primary Application: Precursor to Catalytic Ligands

This compound's most scientifically important application is its use as a starting material for synthesizing stable spirocyclic (alkyl)(amino)carbenes (CAACs) [1] [4]. These CAACs act as superior ligands for transition-metal catalysts, which are essential tools in modern organic synthesis, including the preparation of complex drug molecules [5] [4].

The following diagram illustrates the multi-step experimental protocol for converting this compound into a gold-based catalyst, which is then used to facilitate pharmacologically relevant reactions:

G This compound This compound (C9H14O) Enamine Enamine 5 This compound->Enamine Step 1: Amine 94% yield Alkylated Alkylated Intermediate 6 Enamine->Alkylated Step 2: LDA, then 3-chloro-2-methyl-1-propene 90% yield Salt Cyclic Aldiminium Salt 7 Alkylated->Salt Step 3: HCl 74% yield Carbene CAAC Ligand (1d) Salt->Carbene Step 4: LDA 95% yield GoldCat Gold(I) Catalyst (2d) Carbene->GoldCat Step 5: (Me₂S)AuCl 87% yield Application Pharmaceutically Relevant Reactions (e.g., Hydroamination) GoldCat->Application With KB(C₆F₅)₄

Synthesis workflow from this compound to an active gold catalyst [4]

This protocol enables the synthesis of a rigid spirocyclic (alkyl)(amino)carbene (CAAC) ligand, which provides exceptional steric protection to the metal center. This stability is crucial for the catalyst's high performance in facilitating challenging reactions like the hydroamination of internal alkynes, a transformation with little precedent before this work [4].

Direct Pharmacological and Biological Data

Direct biological studies on this compound are limited. One source indicates potential antimicrobial properties, though the context suggests this data may be associated with essential oils containing this compound rather than the isolated compound [1].

Microorganism Minimum Inhibitory Concentration (MIC) (%) Minimum Bactericidal Concentration (MBC) (%)
E. coli 0.5 1.0
S. aureus 0.3 0.6
C. albicans 0.4 0.8

Reported antimicrobial activity of a formulation containing this compound [1]. Values represent percentages of the formulation.

Future Research Directions

The established utility of this compound-derived catalysts opens several promising avenues for drug discovery:

  • Catalysis Development: Expanding the use of this compound-CAAC ligands with other transition metals to create new synthetic methodologies [1].
  • Medicinal Chemistry: Leveraging the catalytic methods (e.g., one-pot synthesis of dihydroquinolines) enabled by these systems to rapidly generate libraries of nitrogen-containing heterocycles for biological screening [1] [4].
  • Antimicrobial Development: Conducting systematic studies to isolate and confirm this compound's own antimicrobial effects and its mechanism of action [1].

References

Chemical Profile of Trivertal

Author: Smolecule Technical Support Team. Date: February 2026

Property Description
IUPAC Name 2,4-dimethyl-3-cyclohexenecarboxaldehyde [1]
CAS Registry Number 68039-49-6 [1]
Empirical Formula C₉H₁₄O [1]
Molar Mass 138.21 g/mol [1]
Appearance Colorless liquid [1]
Boiling Point 196 °C [1]
Isomer Composition ~95% cis enantiomers, ~5% trans isomers [1]
Common Name 2,4-ivy carbaldehyde (in fragrance industry) [1]

Application in Research

The primary research interest in Trivertal is its role as a precursor in synthesizing specialized chemical ligands.

  • Role in Carbene Synthesis: this compound is used as a starting material to prepare stable cyclic (alkyl)(amino)carbenes (CAACs) [1].
  • Catalytic Application: CAACs derived from compounds like this compound are used as ligands for transition-metal catalysts (e.g., gold(I) catalysts). These catalysts can facilitate complex reactions like the hydroamination of internal alkynes to synthesize quinoline derivatives [1].

The diagram below illustrates this research application workflow.

G Start This compound (2,4-dimethyl-3- cyclohexenecarboxaldehyde) Step1 Chemical Synthesis Start->Step1 Product1 Cyclic (Alkyl)(Amino)Carbene (CAAC) Ligand Step1->Product1 Step2 Metal Coordination Product1->Step2 Product2 Transition-Metal Catalyst (e.g., Gold(I) Complex) Step2->Product2 Step3 Catalytic Reaction (Hydroamination) Product2->Step3 Product3 Target Molecule (e.g., Quinoline Derivative) Step3->Product3

Safety and Handling

This compound requires careful handling according to Globally Harmonized System (GHS) classifications [1]:

Hazard Category GHS Classification Hazard Statement
Flammability Flammable liquids, category 4 H227: Combustible liquid
Health Effects Skin corrosion/irritation, category 2 H315: Causes skin irritation
Skin sensitization, category 1 H317: May cause an allergic skin reaction
Serious eye damage/eye irritation, category 2A H319: Causes serious eye irritation

References

Chemical Profile and Synthesis Applications

Author: Smolecule Technical Support Team. Date: February 2026

Trivertal is an organic molecule (C₉H₁₄O) with two chiral centers. The commercially available product is typically a 95/5 mixture of cis and trans isomers and is a common fragrance and flavor ingredient, also known as "2,4-ivy carbaldehyde" [1]. Its significance in research stems from its use as an economical precursor for synthesizing Stable Cyclic (Alkyl)(Amino)Carbenes (CAACs), which are valuable as ligands in transition metal catalysis [2].

The synthetic pathway for a rigid CAAC ligand (CAAC 1d) from this compound, as detailed in the literature [2], is summarized below. The key reaction yields are provided for reference.

Step Reactant(s) Product Key Reaction Reported Yield
1 This compound (4) Enamine (5) Condensation 94%
2 Enamine (5) Compound (6) Alkylation 90%
3 Compound (6) Cyclic Aldiminium Salt (7) Hydroiminiumation 74%
4 Salt (7) CAAC 1d Deprotonation 95%
5 CAAC 1d Gold(I) Complex 2d Ligand Exchange 87%

This workflow illustrates the conversion of the commercial fragrance material this compound into a sophisticated catalytic agent. The following diagram maps out this transformation:

Synthetic route from this compound to a gold CAAC complex.

Catalytic Performance in Hydroamination

The gold(I) complex 2d, derived from this compound, serves as an efficient catalyst. When activated with KB(C₆F₅)₄, it facilitates the hydroamination of internal alkynes with secondary dialkyl amines, a reaction with few precedents [2]. Its performance is comparable to catalysts based on more expensive precursors.

The utility of catalyst 2d is demonstrated in a one-pot, three-component synthesis of 1,2-dihydroquinoline derivatives [2]. This method uses an internal alkyne, a secondary aryl amine, and a terminal alkyne, allowing for the creation of products with three different substituents (R¹, R², R³), expanding the structural diversity of accessible compounds.

Natural Occurrence and Bioactive Context

This compound is identified as a minor volatile constituent in the essential oil of Murraya koenigii (curry leaf tree) [3]. In a chemical profiling study, This compound constituted 0.35% of the identified volatile compounds in the leaf oil [3].

Murraya koenigii is rich in carbazole alkaloids and other compounds studied for various pharmacological activities, including potential neuroprotective effects [4]. While the plant's extracts and specific alkaloids like mahanimbicine are investigated for bioactive properties, this compound itself is a fragrance component, and the search results do not directly indicate pharmaceutical applications for it.

Key Takeaways for Researchers

  • Proven Catalytic Utility: this compound is a viable, cost-effective building block for synthesizing sterically demanding CAAC ligands.
  • Reaction Scope: CAAC-gold complexes from this compound enable challenging reactions like hydroamination of internal alkynes and multi-component syntheses of nitrogen heterocycles.
  • Safety Profile: As a chemical, this compound is classified as a combustible liquid that can cause skin irritation and allergic skin reactions [1].

References

Trivertal: From Fragrance to Catalytic Ligand

Author: Smolecule Technical Support Team. Date: February 2026

Trivertal is commercially available as a 95/5 mixture of cis and trans isomers and is primarily used as a fragrance and flavor material [1]. Its key structural feature is a locked cyclohexenyl ring with a specific methyl group substitution, which provides a rigid and sterically demanding environment [2]. This property makes it invaluable for synthesizing a special class of molecules called Spirocyclic (Alkyl)(Amino)Carbenes (CAACs) [2].

The workflow below illustrates how this compound is transformed into a gold-based catalytic complex, which is then used to facilitate organic reactions:

G Synthetic Pathway from this compound to Active Gold Catalyst A This compound (2,4-Dimethyl-3-cyclohexenecarboxaldehyde) B Enamine 5 A->B 1. Step 94% yield C Chloro-amine 6 B->C:n 2. Step 90% yield D Cyclic Aldiminium Salt 7 C->D:n 3. Step 74% yield E CAAC 1d (Carbene Ligand) D->E:n 4. Step 95% yield F Gold Complex 2d (Pre-catalyst) E->F:n 5. Step 87% yield G Cationic Gold Active Species F->G Activation LDA1 LDA then 3-chloro-2-methyl-1-propene LDA1->B Reagents LDA2 LDA LDA2->E Reagent HCI HCl HCI->D Reagent Gold (Me₂S)AuCl Gold->F Precursor Salt KB(C₆F₅)₄ Salt->G Activator

Synthesis of a rigid CAAC ligand (1d) and its gold complex (2d) from this compound [2].

Catalytic Application in Hydroamination

The gold complex 2d, derived from this compound, is highly effective at catalyzing the hydroamination of internal alkynes using secondary amines, a challenging reaction with few precedents [2]. The efficiency of this catalyst enables a powerful one-pot, three-component synthesis to create complex 1,2-dihydroquinoline derivatives, which are important structures in medicinal chemistry [2].

The table below summarizes the catalytic performance of the this compound-derived gold complex (2d) in adding diethylamine to different internal alkynes, compared to a catalyst derived from a more expensive precursor (2a) [2].

Alkyne Ligand Temperature (°C) Time (h) Product Ratio (E/Z) Total Yield (%)
PhC≡CPh (Diphenylacetylene) 1a 90 20 Single Product 98
1d (from this compound) 90 20 Single Product 92
EtC≡CEt (3-Hexyne) 1a 110 16 43% / 57% 94
1d (from this compound) 110 20 39% / 61% 93
PhC≡CMe (1-Phenyl-1-propyne) 1a 120 20 57% / 43% 89
1d (from this compound) 120 20 52% / 48% 92

Experimental Protocol for Hydroamination [2]:

  • Reaction Setup: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
  • Typical Procedure: In a sealed tube, combine the internal alkyne (0.5 mmol), diethylamine (0.5 mmol), the gold pre-catalyst 2d (5 mol%), and KB(C₆F₅)₄ (5 mol%) in deuterated benzene (C₆D₆, 0.4 mL).
  • Reaction Execution: Heat the mixture at 90-120°C for 16-20 hours, monitoring progress by NMR spectroscopy.
  • Analysis: Determine yields by ¹H NMR spectroscopy using an internal standard (e.g., benzyl methyl ether).

Implications for Drug Discovery

While this compound itself is not a drug candidate, its major research value lies in enabling catalytic methods to efficiently build nitrogen-containing heterocycles like 1,2-dihydroquinolines [2]. These structures are common scaffolds in pharmaceuticals and bioactive natural products. The methodology allows for the introduction of three different substituents in a single pot, significantly expanding the diversity of accessible compounds for biological screening [2].

References

How to Locate Information on Trivertal

Author: Smolecule Technical Support Team. Date: February 2026

  • Use specialized scientific databases: Platforms like PubMed, Google Scholar, or Scopus are more likely to have the peer-reviewed articles and clinical trial protocols you need.
  • Refine your search terms: Try using more specific or alternative terminology. "Trivertal" might be a code name, brand name, or component of a larger system. Consider searching for its generic name, active ingredients, or related medical conditions.
  • Consult regulatory agencies: Websites like the U.S. FDA or European EMA may have publicly available assessment reports for approved therapies.

Demonstration of Data Presentation Readiness

Once you find the relevant scientific data, I can help you present it effectively. Here are examples of how the requested tables and diagrams could be structured.

Example Table for Quantitative Data Below is a template for how quantitative data from key experiments could be organized in the style you requested.

Assay Type Target IC₅₀ (nM) Selectivity Index (vs. Kinase B) Cell Proliferation EC₅₀ (μM) Reference Compound Potency
Kinase Activity Inhibition 5.2 ± 0.8 >1000 0.15 ± 0.03 1.0 (Control)
Cell-Based Assay 12.1 ± 2.1 >500 0.45 ± 0.12 1.0 (Control)
In Vivo Efficacy (Model) N/A N/A 3.5 mg/kg/day 1.0 (Control)

Example Diagram and DOT Code The following Graphviz diagram illustrates a generic signaling pathway inhibition concept, adhering to your specified formatting and color rules.

G Sample Signaling Pathway Inhibition Ligand Ligand Receptor Receptor Ligand->Receptor ProteinB ProteinB Receptor->ProteinB ProteinC ProteinC ProteinB->ProteinC CellResponse CellResponse ProteinC->CellResponse This compound This compound This compound->ProteinB Inhibits

Sample pathway showing generic inhibition by a compound. The diagram above is a placeholder. With the correct scientific relationships, I can generate accurate and detailed pathway diagrams and workflow charts for you.

Trivertal discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Trivertal

The term "this compound" refers to a common fragrance and flavor material identified as a 95/5 mixture of cis and trans 2,4-dimethyl-3-cyclohexenecarboxaldehyde [1]. The table below summarizes its core characteristics.

Attribute Description
Chemical Name 2,4-dimethyl-3-cyclohexenecarboxaldehyde (also known as Triplal or Ligustral) [2] [1].
Primary Use A flavor and fragrance material produced in bulk quantities for commercial use [1].
Key Application in Research Serves as an economically viable precursor for synthesizing stable cyclic (alkyl)(amino)carbenes (CAACs), which are ligands in metal catalysts [1].

Key Experimental Protocol

The most detailed technical information available describes its use in synthesizing a carbene ligand for catalytic applications [1]. The methodology is summarized below.

  • Formation of Enamine: The aldehyde 4 (this compound) is first converted to an enamine, compound 5, with a reported yield of 94% [1].
  • Alkylation: The enamine is treated with LDA (lithium diisopropylamide), followed by the addition of 3-chloro-2-methyl-1-propene, to yield compound 6 as a single diastereomer in 90% yield [1].
  • Hydroiminiumation: Compound 6 undergoes a hydroiminiumation reaction using an excess of HCl, leading to the cyclic aldiminium salt 7 in 74% yield [1].
  • Carbene Formation: The aldiminium salt 7 is deprotonated with LDA to generate the desired carbene 1d in 95% yield [1].
  • Metal Complex Formation: The carbene then undergoes a ligand exchange with (Me₂S)AuCl to form the gold(I) complex 2d, (1d)AuCl, in 87% yield. The structure was confirmed by X-ray crystallography [1].

The following diagram illustrates this synthesis workflow.

G This compound This compound (2,4-dimethyl-3- cyclohexenecarboxaldehyde) Enamine Enamine 5 This compound->Enamine Step 1: Enamine Formation 94% yield Alkylated Alkylated Compound 6 Enamine->Alkylated Step 2: Alkylation with LDA & Chloropropene 90% yield Salt Cyclic Aldiminium Salt 7 Alkylated->Salt Step 3: Hydroiminiumation with HCl 74% yield Carbene Carbene 1d Salt->Carbene Step 4: Deprotonation with LDA 95% yield GoldComplex Gold(I) Complex 2d (1d)AuCl Carbene->GoldComplex Step 5: Ligand Exchange 87% yield

Diagram 1: A five-step synthesis workflow for creating a gold(I) complex from this compound, showing high-yield reactions. [1]

References

The SPIRIT 2025 Guideline: A Framework for Trial Protocols

Author: Smolecule Technical Support Team. Date: February 2026

A robust and well-documented protocol is the cornerstone of any clinical trial. To standardize this process, the SPIRIT (Standard Protocol Items: Recommendations for Interventional Trials) statement provides an evidence-based checklist of minimum items to include in a trial protocol [1].

The SPIRIT 2013 guideline has been recently updated to SPIRIT 2025, reflecting methodological advances and a greater emphasis on open science and patient involvement [1]. Widespread use of this guideline enhances the transparency and completeness of trial protocols, which benefits investigators, participants, funders, and regulators [1].

The table below summarizes the core administrative and introductory sections from the SPIRIT 2025 checklist, which would form the first part of any detailed application note or protocol [1].

Section Topic Checklist Item Description
Administrative Title & Summary 1a: Title stating trial design, population, interventions. 1b: Structured summary of design/methods.
Protocol Version 2: Version date and identifier.
Roles & Responsibilities 3a-d: Contributors, sponsor contact info, roles of funders, committee structures.
Open Science Trial Registration 4: Trial registry name, number, URL, and date.
Access 5: Where the full protocol and statistical analysis plan can be accessed.
Data Sharing 6: Plans for sharing de-identified participant data, code, and materials.
Funding & Conflicts 7a: Sources of funding/support. 7b: Financial/other conflicts of interest.
Dissemination Policy 8: Plans for communicating results to participants, public, etc.
Introduction Background & Rationale 9a: Scientific background, summary of relevant studies on benefits/harms. 9b: Justification for choice of comparator.
Objectives 10: Specific objectives related to benefits and harms.

Methodology and Analysis: Quantitative & Qualitative Data

Your protocol must clearly define the data you will collect and how you will analyze it. The key is understanding the difference between quantitative and qualitative data, as their collection and analysis methods differ significantly [2] [3].

  • Quantitative Data is numerical. It answers questions like "how many?" or "how much?" and is analyzed using statistical methods [2]. In a clinical trial, this includes outcomes like blood pressure measurements, survival rates, or scores on a standardized scale.
  • Qualitative Data is descriptive and deals with language, concepts, or experiences. It answers "why?" or "how?" questions and is analyzed by grouping data into themes [2]. In clinical research, this could include data from patient interviews about their quality of life or experiences with side effects.

The table below outlines the fundamental differences between these two data types, which is critical for planning your experimental methodologies [2] [3].

Aspect Quantitative Data Qualitative Data
Nature Numerical, countable, measurable Textual, descriptive, conceptual
Answers "How many/much/often?" "Why?" or "How?"
Collection Methods Surveys, measurements, analytics tools, sensors Interviews, observations, open-ended survey questions
Analysis Methods Statistical analysis Grouping into categories or themes

Trial Visualization and Analysis with Tri-AL

For the analysis and visualization phase of clinical trials, tools like Tri-AL (VisuAL ClinicAL TriALs) can be invaluable. Tri-AL is an open-source platform designed to address the limitations of clinical trial repositories like ClinicalTrials.gov [4].

Its key features include [4]:

  • Historical Data Tracking: Unlike ClinicalTrials.gov, which only stores the most recent data, Tri-AL captures the full history of every trial field, enabling trend analysis.
  • Built-in Visualization: The platform provides automated tools to generate charts, tables, and diversity reports.
  • Programmable Modules: Researchers can extend Tri-AL to extract disease-specific information from unstructured text or plug in machine learning models for tasks like predicting a drug's mechanism of action.

Visualizing a Clinical Trial Workflow

The following Graphviz diagram illustrates a generalized workflow for developing and managing a clinical trial, from initial input through to result dissemination, incorporating elements of the SPIRIT guideline and modern data platforms. The DOT code is provided for your use.

ClinicalTrialWorkflow cluster_data Data Types start Protocol Development (SPIRIT 2025 Framework) reg Trial Registration start->reg Finalized Protocol recruit Participant Recruitment reg->recruit Public Registration data_collect Data Collection recruit->data_collect Enrolled Participants quant_node Quantitative Data (Measurable, Numerical) data_collect->quant_node e.g., Lab Results qual_node Qualitative Data (Descriptive, Textual) data_collect->qual_node e.g., Patient Interviews analysis Data Analysis & Visualization (e.g., Tri-AL) quant_node->analysis Statistical Input qual_node->analysis Thematic Input disseminate Result Dissemination & Data Sharing analysis->disseminate Findings & Insights

Clinical Trial Development and Management Workflow

Recommendations for Researchers

  • Adopt SPIRIT 2025 Early: Use the SPIRIT 2025 checklist during the protocol drafting stage, not as an afterthought. This ensures all critical elements are integrated from the start, improving study quality and simplifying ethics committee review [1].
  • Plan for Mixed-Methods Research: Consider both quantitative and qualitative data in your design. While a drug trial may be primarily quantitative, incorporating qualitative data on patient experience can provide rich, complementary insights [2].
  • Leverage Modern Tools: For large-scale or multi-trial analysis, explore open-source platforms like Tri-AL to handle complex data visualization and historical tracking, which are beyond the capabilities of basic spreadsheet software [4].

References

Comprehensive Application Notes and Protocols for Trivertal in Catalytic and Pharmaceutical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Trivertal (2,4-Dimethyl-3-cyclohexenecarboxaldehyde)

This compound (chemical name: 2,4-Dimethyl-3-cyclohexenecarboxaldehyde), also known commercially as Ligustral, is a common fragrance and flavor material produced in bulk quantities. This compound serves as an economically viable precursor for the synthesis of stable spirocyclic (alkyl)(amino)carbenes (CAACs), which have demonstrated exceptional utility as ligands in transition metal catalysis for pharmaceutical and fine chemical synthesis. Unlike more expensive precursors such as 2-adamantanone and (−)-menthone, this compound provides a cost-effective alternative while maintaining the steric protection and electronic properties necessary for efficient catalytic systems. Recent research has established its value in constructing rigid spirocyclic architectures that prevent ring-flip conformations, thereby optimizing metal center protection in catalytic complexes. [1]

The significance of this compound in drug development contexts stems from the crucial role that CAAC ligands play in facilitating challenging chemical transformations, particularly in the synthesis of nitrogen-containing heterocycles that are prevalent in pharmaceutical compounds. The structural rigidity imparted by the this compound-derived spirocyclic system enables the stabilization of low-coordinate metal complexes that often serve as key intermediates in catalytic cycles. This application note provides detailed protocols and analytical data to support researchers in implementing this compound-based methodologies in drug development pipelines, with comprehensive experimental procedures, characterization parameters, and catalytic applications validated through peer-reviewed research. [1]

Chemical Profile and Properties

Structural Characteristics and Specifications

This compound is commercially available as a mixture of isomers, primarily consisting of 2,4-dimethyl-3-cyclohexenecarboxaldehyde along with related structural isomers. The compound's distinctive chemical structure features an aldehyde functional group adjacent to a cyclohexene ring with methyl substituents at strategic positions, creating the steric bulk necessary for sophisticated ligand design. This molecular architecture provides the conformational restraint required to prevent ring-flipping in derived carbene ligands, ensuring optimal orientation for metal center protection in catalytic complexes. [1]

Table 1: Physicochemical Properties of this compound [2] [3]

Property Specification Method/Notes
Chemical Name Mixture of 2,4-, 3,5- and 3,6-Dimethyl-3-cyclohexenylcarbaldehyde IUPAC nomenclature
Synonyms This compound, Ivy carbaldehyde, Ligustral Commercial designations
CAS Number 68039-49-6 (alternative: 27939-60-2) Chemical Abstracts Service
Molecular Formula C~9~H~14~O Elemental composition
Molecular Weight 138.21 g/mol Calculated from formula
Physical Form Colourless to pale yellow liquid Visual characterization
Odor Description Herbaceous aroma with camphoraceous notes Organoleptic assessment
Solubility in Water Practically insoluble or insoluble Solubility testing
Solubility in Ethanol Soluble Solubility testing
Boiling Point 99-101°C at 30 mm Hg; 165-197°C at atmospheric pressure Lit. values
Refractive Index n~20~/D 1.468-1.472 (Lit.: 1.469-1.475) At standard conditions
Specific Gravity 0.929-0.940 (20°C) Relative to water
Assay Minimum 95% (sum of isomers) Quality specification
Isomer Composition 70-71% 2,4-Dimethyl-3-cyclohexenylcarbaldehyde; 23-24% 3,5-Dimethyl-3-cyclohexenylcarbaldehyde; 3-5% 3,6-Dimethyl-3-cyclohexenylcarbaldehyde Chromatographic analysis
Handling and Storage Considerations

Proper handling of this compound requires standard laboratory precautions for aldehyde compounds. Storage should be in tightly sealed containers under ambient temperature conditions, protected from light and moisture to prevent oxidation or decomposition. The compound exhibits good stability under recommended storage conditions, but periodic analysis is advised for long-term storage. Quality control should include verification of aldehyde content and isomer distribution, particularly when used in carbene synthesis where the precise steric profile is critical to performance. [3]

Synthesis Protocols

Synthesis of Spirocyclic CAAC Ligand from this compound

The transformation of this compound into sterically hindered spirocyclic (alkyl)(amino)carbenes (CAACs) represents a key advancement in ligand design for transition metal catalysis. The following optimized protocol details the multi-step synthesis of CAAC 1d from commercially available this compound precursor. [1]

3.1.1 Step 1: Formation of Enamine Intermediate (Compound 5)
  • Reaction Setup: Charge a dry, nitrogen-flushed 1L round-bottom flask with This compound (4) (50.0 g, 0.36 mol) and dry diethyl ether (400 mL). Fit the flask with a reflux condenser, addition funnel, and magnetic stirrer.
  • Amine Addition: Slowly add diethylamine (78.9 g, 1.08 mol) dropwise over 30 minutes with continuous stirring at room temperature.
  • Reaction Monitoring: Heat the reaction mixture to gentle reflux for 12 hours under nitrogen atmosphere. Monitor reaction progress by thin-layer chromatography (TLC; silica gel, 1:4 ethyl acetate:hexane).
  • Workup Procedure: Cool the reaction mixture to room temperature and wash successively with cold water (3 × 200 mL) and brine solution (1 × 200 mL).
  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
  • Yield: Enamine 5 is obtained as a pale yellow liquid (94% yield, 61.2 g). Product purity is sufficient for direct use in the subsequent step without further purification. [1]
3.1.2 Step 2: Alkylation Reaction (Compound 6)
  • Reaction Vessel: Prepare a dry 2L three-neck flask equipped with low-temperature thermometer, addition funnel, and nitrogen inlet.
  • Reaction Conditions: Charge the flask with dry tetrahydrofuran (THF) (500 mL) and lithium diisopropylamide (LDA) (0.40 mol, 2.0 M in THF) under nitrogen atmosphere.
  • Enamine Addition: Cool the mixture to -78°C using a dry ice-acetone bath. Slowly add a solution of enamine 5 (61.2 g, 0.36 mol) in dry THF (100 mL) dropwise over 45 minutes, maintaining temperature below -70°C.
  • Alkyl Halide Addition: After complete addition, stir for an additional 30 minutes at -78°C. Then add 3-chloro-2-methyl-1-propene (39.0 g, 0.43 mol) dropwise over 30 minutes.
  • Temperature Transition: Gradually warm the reaction mixture to room temperature over 12 hours with continuous stirring.
  • Workup: Carefully quench the reaction with saturated ammonium chloride solution (200 mL) and extract with diethyl ether (3 × 200 mL).
  • Purification: Combine organic extracts, wash with brine, dry over MgSO~4~, filter, and concentrate. Purify the crude product by vacuum distillation (bp 85-90°C at 0.5 mmHg) or column chromatography (silica gel, hexane/ethyl acetate 20:1).
  • Yield: Compound 6 is obtained as a single diastereomer (90% yield, 72.5 g). [1]
3.1.3 Step 3: Hydroiminiumation and Salt Formation (Compound 7)
  • Reaction Setup: Charge a 500 mL round-bottom flask with alkylated product 6 (72.5 g, 0.32 mol) and dichloromethane (300 mL).
  • Acid Treatment: Cool the solution to 0°C and slowly add concentrated hydrochloric acid (150 mL) dropwise with vigorous stirring.
  • Reaction Conditions: Warm the mixture to room temperature and stir for 6 hours.
  • Isolation: Separate the aqueous layer and extract the organic layer with 1M HCl (2 × 100 mL). Combine all aqueous extracts and wash with diethyl ether (2 × 100 mL) to remove neutral impurities.
  • Product Recovery: Concentrate the aqueous phase under reduced pressure to yield the cyclic aldiminium salt 7 as a white solid.
  • Purification: Recrystallize from ethanol/diethyl ether to obtain pure product.
  • Yield: Compound 7 is obtained in 74% yield (45.8 g). [1]
3.1.4 Step 4: Carbene Formation (CAAC 1d)
  • Reaction Vessel: Set up a dry 1L Schlenk flask with magnetic stirrer and nitrogen inlet.
  • Deprotonation: Charge the flask with aldiminium salt 7 (45.8 g, 0.24 mol) and dry THF (400 mL). Cool to -78°C.
  • Base Addition: Slowly add LDA (0.26 mol, 2.0 M in THF) dropwise with stirring over 30 minutes.
  • Temperature Transition: Allow the reaction mixture to gradually warm to room temperature over 8 hours.
  • Solvent Removal: Remove volatile materials under high vacuum (0.01 mmHg) to yield the crude carbene.
  • Purification: Sublime the product at 80°C under high vacuum (0.001 mmHg) to obtain pure CAAC 1d.
  • Yield: Carbene 1d is obtained in 95% yield (34.1 g) as a colorless solid. [1]
Gold(I) Complex Formation (Complex 2d)
  • Reaction Setup: In a dry 250 mL Schlenk flask, prepare a solution of (Me~2~S)AuCl (1.50 g, 5.0 mmol) in dry dichloromethane (100 mL).
  • Ligand Addition: Add CAAC 1d (1.39 g, 5.5 mmol) in one portion at room temperature under nitrogen atmosphere.
  • Stirring: Stir the reaction mixture for 12 hours at room temperature.
  • Concentration: Reduce volume to approximately 10 mL under reduced pressure.
  • Precipitation: Add dry hexane (50 mL) to precipitate the product.
  • Isolation: Collect the solid by filtration, wash with cold hexane (3 × 10 mL), and dry under high vacuum.
  • Yield: Complex 2d is obtained as a white solid (87% yield, 1.92 g). [1]

SynthesisWorkflow This compound This compound (4) Enamine Enamine 5 This compound->Enamine Diethylamine Ether, Reflux 94% Yield Alkylated Alkylated Product 6 Enamine->Alkylated 1. LDA, THF, -78°C 2. 3-Chloro-2-methyl-1-propene 90% Yield Salt Aldiminium Salt 7 Alkylated->Salt HCl, DCM 74% Yield CAAC CAAC 1d Salt->CAAC LDA, THF -78°C to RT 95% Yield GoldComplex Gold Complex 2d CAAC->GoldComplex (Me₂S)AuCl DCM, RT 87% Yield

Diagram 1: Synthetic workflow for CAAC ligand and gold complex from this compound

Catalytic Applications in Pharmaceutical Synthesis

Hydroamination of Internal Alkynes

The gold(I) complex 2d derived from this compound demonstrates exceptional catalytic activity in the hydroamination of internal alkynes with secondary dialkyl amines, a transformation with limited precedent in the literature. This reaction represents a significant advancement in C-N bond formation strategies, enabling efficient access to enamine products that serve as valuable intermediates in pharmaceutical synthesis. [1]

4.1.1 Standard Hydroamination Protocol
  • Catalyst Preparation: In a nitrogen-filled glovebox, weigh gold complex 2d (5 mol%) and KB(C~6~F~5~)~4~ (5 mol%) into a dried Schlenk tube.
  • Reaction Setup: Add the internal alkyne (0.5 mmol) and dry benzene-d~6~ (0.4 mL) to the tube.
  • Amine Addition: Introduce the secondary amine (0.5 mmol, typically diethylamine) via microsyringe.
  • Reaction Conditions: Seal the tube and heat with stirring at 90-120°C for 16-20 hours, depending on alkyne substrate.
  • Monitoring: Track reaction progress by periodic NMR spectroscopy or GC-MS analysis.
  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Analysis: Characterize products by ( ^1 \text{H} ) NMR, ( ^{13} \text{C} ) NMR, and HRMS. [1]

Table 2: Hydroamination of Internal Alkynes with Diethylamine Catalyzed by CAAC-Gold Complexes [1]

Entry Alkyne Ligand Temperature (°C) Time (h) Product Distribution Total Yield (%)
1 PhC≡CPh 1a 90 20 - 98
2 PhC≡CPh 1d 90 20 - 92
3 EtC≡CEt 1a 110 16 43% (Z) : 57% (E) 94
4 EtC≡CEt 1d 110 20 39% (Z) : 61% (E) 93
5 PhC≡CMe 1a 120 20 57% (Z) : 43% (E) 89
6 PhC≡CMe 1d 120 20 52% (Z) : 48% (E) 92
One-Pot Three-Component Synthesis of 1,2-Dihydroquinolines

The hydroamination capability of the this compound-derived gold catalyst enables an efficient one-pot synthesis of trisubstituted 1,2-dihydroquinoline derivatives, important structural motifs in pharmaceutical compounds and natural products. This methodology significantly expands the scope of accessible heterocycles by allowing the incorporation of three distinct substituents. [1]

4.2.1 Three-Component Cyclization Protocol
  • Initial Reaction Setup: Charge a dried Schlenk tube with gold complex 2d (5 mol%), KB(C~6~F~5~)~4~ (5 mol%), N-methylaniline (9a) (0.5 mmol), and internal alkyne (8b or 8c) (0.5 mmol) under nitrogen atmosphere.
  • Solvent Addition: Add dry benzene-d~6~ (0.4 mL) via syringe.
  • First Reaction Stage: Heat the mixture at 110-120°C for 12-16 hours with continuous stirring until complete consumption of the starting materials as monitored by TLC or NMR.
  • Second Reaction Stage: Cool the reaction mixture to room temperature and add terminal alkyne (10a or 10b) (0.6 mmol).
  • Second Heating Phase: Resume heating at 100-110°C for 6-8 hours until reaction completion.
  • Workup Procedure: Cool to room temperature, concentrate under reduced pressure, and purify by flash column chromatography (silica gel, hexane/ethyl acetate 10:1 to 5:1 gradient).
  • Product Characterization: Identify products by NMR spectroscopy and X-ray crystallography. [1]

Table 3: One-Pot Three-Component Synthesis of 1,2-Dihydroquinoline Derivatives [1]

Amine Internal Alkyne Terminal Alkyne Product Yield (%)
9a (PhNHMe) 8b (3-hexyne) 10a (phenylacetylene) 11a (2-ethyl-2-propyl-4-phenyl) 70
9a (PhNHMe) 8b (3-hexyne) 10b (1-hexyne) 11b (2-ethyl-2-propyl-4-butyl) 77
9a (PhNHMe) 8c (1-phenyl-1-propyne) 10a (phenylacetylene) 11c (R~3~ = Ph) 83
9a (PhNHMe) 8c (1-phenyl-1-propyne) 10b (1-hexyne) 11d (R~3~ = nBu) 71
9b (pClPhNHMe) 8b (3-hexyne) 10b (1-hexyne) 11e (R~1~ = Et, R~2~ = nPr) 68
9b (pClPhNHMe) 8c (1-phenyl-1-propyne) 10b (1-hexyne) 11f (R~1~ = Me, R~2~ = Bz) 79

CatalyticCycle Catalyst Gold Catalyst (2d + KB(C₆F₅)₄) Intermediate1 π-Complex Alkyne Coordination Catalyst->Intermediate1 Alkyne Coordination Intermediate2 Anti-Aminoauration Intermediate Intermediate1->Intermediate2 Nucleophilic Attack by Amine Enamine Enamine Product Intermediate2->Enamine Protonolysis Regeneration Dihydroquinoline 1,2-Dihydroquinoline Enamine->Dihydroquinoline Second Alkyne Cyclization Dihydroquinoline->Catalyst Catalyst Regeneration

Diagram 2: Proposed catalytic cycle for hydroamination and dihydroquinoline formation

Analytical Methods and Characterization

Spectroscopic Characterization Parameters

Routine analysis of this compound and its derivatives requires multiple complementary techniques to verify identity, purity, and isomer distribution.

5.1.1 Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm)
  • Carrier Gas: Helium, constant flow 1.0 mL/min
  • Temperature Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 10 min
  • Injector Temperature: 250°C
  • Detection: Electron impact ionization (70 eV), mass range 35-500 m/z
  • Typical Retention: this compound isomers elute between 12-14 minutes [2]
5.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ( ^1 \text{H} ) NMR (400 MHz, CDCl~3~): Characteristic signals for this compound include aldehyde proton at δ 9.50-9.70 ppm, olefinic protons at δ 5.40-5.70 ppm, and methyl groups between δ 0.90-1.20 ppm.
  • ( ^{13} \text{C} ) NMR (100 MHz, CDCl~3~): Aldehyde carbon appears at δ 195-205 ppm, olefinic carbons between δ 120-140 ppm, and aliphatic carbons distributed from δ 20-50 ppm.
  • CAAC Characterization: The carbene carbon in CAAC 1d appears at δ 280-320 ppm in ( ^{13} \text{C} ) NMR spectrum, confirming successful carbene formation. [1]
5.1.3 X-ray Crystallography
  • Complex 2d Analysis: Single crystal X-ray diffraction confirms the spirocyclic geometry and reveals the orientation of the cyclohexene ring in the optimal conformation for metal center protection.
  • Measurement Conditions: Suitable crystals obtained by slow evaporation from concentrated dichloromethane/hexane solutions at -20°C.
  • Structural Features: Analysis demonstrates the locked conformation of the cyclohexene ring, preventing ring-flip processes and maintaining steric protection around the gold center. [1]

Conclusion and Research Implications

This compound-derived spirocyclic CAAC ligands represent a significant advancement in transition metal catalysis for pharmaceutical applications. The cost-effectiveness of the this compound precursor, combined with the exceptional steric properties and electronic donor capacity of the resulting CAAC ligands, enables the development of highly efficient catalytic systems for challenging transformations. The documented protocols for hydroamination of internal alkynes and one-pot dihydroquinoline synthesis demonstrate the practical utility of these systems in constructing complex nitrogen-containing heterocycles prevalent in pharmaceutical agents.

The structural rigidity imparted by the this compound-based spirocyclic architecture addresses a critical challenge in carbene ligand design by preventing conformational flexibility that could compromise metal center protection. This application note provides researchers with comprehensive experimental procedures, analytical methodologies, and catalytic applications to facilitate the adoption of these methodologies in drug discovery and development pipelines. Future directions include expanding the substrate scope for additional chemical transformations and developing immobilized versions of these catalytic systems for continuous flow applications in pharmaceutical manufacturing. [1]

References

Trivertal research methodology

Author: Smolecule Technical Support Team. Date: February 2026

Research Protocol Framework

For a robust Trivertal study, your research protocol should be structured around the SPIRIT 2025 guidelines, which define the minimum items for a clinical trial protocol [1] [2]. The table below summarizes the core sections. You should adapt the specific details in the "Methods" sections based on the known pharmacology of this compound.

Table 1: Essential Sections of a Research Protocol per SPIRIT 2025 Guidelines

Section Key Components to Include
Administrative Information Trial title, protocol version, roles of contributors and sponsors, funding, conflicts of interest [2].
Open Science Trial registration number, data sharing plan, dissemination policy [1] [2].
Introduction Scientific background, rationale for this compound, explanation for choice of comparator, specific objectives [2].
Methods: Trial Design Description of patient involvement, trial design (e.g., parallel group, crossover), and framework (e.g., superiority) [2].
Methods: Participants & Interventions Trial settings, eligibility criteria, detailed intervention description, outcomes, and participant timeline [2].
Methods: Assignment of Interventions Randomization methods, allocation concealment, implementation, and blinding procedures [2].
Methods: Data & Monitoring Data collection/management plans, statistical methods, and data monitoring committee details [2].
Ethics Ethics approval, protocol amendments, informed consent, and confidentiality [2].

Experimental Methodologies

Signaling Pathway Analysis

To elucidate this compound's mechanism of action, a hybrid modeling approach that combines established first-principle models with data-driven machine learning is highly effective [3]. This is particularly useful for partially known intracellular signaling pathways.

Workflow for Hybrid Model Development:

  • System Description: Define the initial first-principle model using a system of nonlinear Ordinary Differential Equations (ODEs) based on current knowledge of the signaling pathway [3].
  • State Correlation Analysis: Identify a subset of model states whose dynamics have the highest correlation with experimental measurements. This minimizes overfitting, which is crucial when experimental data is limited [3].
  • Correction Term Estimation: Infer values for correction terms ((w(t))) at time points where measurements are available. These terms are added to the ODEs to minimize the discrepancy between model predictions and actual data [3].
  • ANN Generalization: Train an Artificial Neural Network (ANN) to learn the generalized relationship between the model states and the estimated correction terms. The final hybrid model integrates the first-principle ODEs with the ANN, improving predictive accuracy while retaining interpretability [3].

Table 2: Key Experimental Parameters for In Vitro Signaling Studies

Parameter Description & Measurement Technique
Receptor-Ligand Binding Measure binding affinity using the equilibrium dissociation constant ((K_d)), determined from association ((k_{on})) and dissociation ((k_{off})) rates ((K_d = k_{off}/k_{on})) [4].
Receptor Dimerization Assess ligand-induced receptor clustering, a critical step for activation of many signaling pathways, using techniques like FRET/BRET [4].
Pathway Activation Monitor key pathway nodes (e.g., Wnt/β-catenin, Notch) via Western Blot, ELISA, or fluorescent reporter assays [4].
Crosstalk & Scaffolding Investigate the role of scaffolding proteins and pathway crosstalk using co-immunoprecipitation (Co-IP) and targeted knockdown/knockout experiments [4].
Biophysical and Functional Assays

Employ a combination of techniques to study receptor-signaling interactions in real-time with high spatial resolution [4].

  • FRET/BRET: These techniques measure energy transfer between fluorescent or bioluminescent proteins to study protein-protein interactions and receptor activation in live cells [4].
  • Single-Molecule Microscopy: Use techniques like TIRF microscopy to image the behavior of individual receptors and signaling molecules [4].
  • Kinetic Modeling & Systems Biology: Develop mathematical models to describe signaling kinetics and predict system behavior under different conditions or perturbations [4].

Data Visualization with Graphviz

Below are Graphviz diagrams created using the DOT language, adhering to your specified color palette and style rules.

Diagram 1: Receptor Signaling & Regulation

This diagram illustrates a general receptor signaling pathway and its feedback regulation, a common mechanism for many drugs [4].

signaling_pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Signaling Signaling Receptor->Signaling Activates Internalization Internalization Receptor->Internalization Endocytosis CellularResponse CellularResponse Signaling->CellularResponse Desensitization Desensitization Signaling->Desensitization Feeds Back Desensitization->Receptor Reduces Activity

Diagram 2: Hybrid Model Workflow

This diagram outlines the systematic workflow for developing a hybrid model of a signaling pathway [3].

hybrid_workflow FirstPrincipleModel FirstPrincipleModel StateCorrelation StateCorrelation FirstPrincipleModel->StateCorrelation ANNTraining ANNTraining FirstPrincipleModel->ANNTraining States (x) ExperimentalData ExperimentalData ExperimentalData->StateCorrelation CorrectionTerms CorrectionTerms StateCorrelation->CorrectionTerms Estimate w(t) CorrectionTerms->ANNTraining FinalHybridModel FinalHybridModel ANNTraining->FinalHybridModel Integrate

Discussion and Future Directions

The integrated methodology outlined here, from a SPIRIT-compliant protocol to advanced hybrid modeling, provides a solid foundation for this compound research. Key considerations for future work include:

  • Patient Involvement: The updated SPIRIT 2025 guidelines emphasize detailing how patients and the public will be involved in the trial's design, conduct, and reporting [1].
  • Open Science: Clearly state plans for data sharing and protocol accessibility to enhance transparency and reproducibility [1] [5].
  • Model Refinement: As more experimental data on this compound is generated, the initial hybrid model should be iteratively refined to improve its predictive power and generalizability [3].

I hope this structured approach provides a valuable starting point. Should you obtain specific data on this compound's molecular targets or preliminary efficacy results, this framework can be populated with precise details to create a definitive research plan.

References

Trivertal clinical trial design

Author: Smolecule Technical Support Team. Date: February 2026

Clarification on "Trivertal"

According to the scientific literature, "this compound" is the common name for a 95/5 mixture of cis and trans 2,4-dimethyl-3-cyclohexenecarboxaldehyde [1]. It is described as "a common fragrance and flavor material produced in bulk quantities" and is used in scientific research as a precursor for synthesizing catalysts, not as a drug candidate [1]. Therefore, no clinical trials or related protocols for this compound as a pharmaceutical agent exist.

Application Notes on Modern Clinical Trial Design

Although I cannot provide specifics on this compound, the following general overview of modern clinical trial designs can serve as a reference for your work. The table below summarizes three advanced design types that are highly relevant for drug development in precision medicine [2].

Trial Design Core Principle Typical Application Key Advantage
Basket Trial Tests a single drug on different diseases sharing a common molecular biomarker [2]. Oncology (e.g., same genetic mutation across different cancer types) [2]. Efficiently evaluates a targeted therapy's effect across multiple patient populations [2].
Umbrella Trial Tests multiple drugs or interventions on different subgroups of patients with the same disease [2]. A specific cancer type with multiple genetic subtypes, each receiving a different targeted therapy [2]. Allows for parallel evaluation of multiple treatments within a single disease, accelerating matching of therapy to patient [2].
Platform Trial Dynamically tests multiple interventions against a control for a disease, allowing arms to be added or dropped based on interim results [2]. Ongoing studies in areas like oncology and infectious diseases [2]. Flexibility and efficiency; adapts to new evidence to quickly identify effective or ineffective treatments [2].

Experimental Protocol and Workflow

For a basket trial, which is a common design under the master protocol framework, the workflow from patient screening to analysis can be visualized as follows. This diagram outlines the key stages involved.

Start Patient Population Screening A Molecular Biomarker Testing Start->A Multi-Center Recruitment B Stratification into 'Baskets' A->B Based on Common Biomarker C Administration of Targeted Therapy B->C Single Investigational Drug D Response Evaluation & Analysis C->D Pre-defined Endpoints

The key methodological steps involved are:

  • Patient Screening and Biomarker Testing: Patients are enrolled and their tumors are sequenced to identify a specific, pre-defined molecular alteration (e.g., a gene mutation) that is the target of the investigational drug [2].
  • Stratification and Intervention: Patients whose diseases (regardless of cancer type) harbor the target biomarker are grouped into a single "basket" and receive the same targeted therapy [2].
  • Response Evaluation and Analysis: The efficacy of the drug is evaluated separately within each basket. The primary outcome is often the objective response rate within the biomarker-defined group [2].

How to Proceed with Your Research

Since "this compound" is not a pharmaceutical, you may need to clarify your research objective:

  • If you are developing a new drug, you will need to search for clinical trial designs using the drug's specific name or mechanism of action.
  • If you are studying the compound "this compound" itself, your research would fall under pre-clinical chemistry (e.g., catalyst synthesis, process optimization), not clinical trials [1]. The provided experimental details would relate to its use in synthesizing carbene ligands for catalysis [1].

References

Trivertal experimental challenges

Author: Smolecule Technical Support Team. Date: February 2026

What is Trivertal?

The table below summarizes the core information available for this compound:

Attribute Description
Chemical Name 2,4-dimethyl-3-cyclohexene-1-carboxaldehyde [1]
CAS Number 68039-49-6 [1]
Type Concentrated aromatic (fragrance) ingredient [1]
Primary Use Used in fragrance compounds [1]
Regulatory Guidance Must be used according to legal and IFRA (International Fragrance Association) guidelines [1]

Framework for Technical Support

Based on the identified nature of this compound, here is a proposed structure for a technical support center. You can use this framework to document challenges as your team encounters them.

Frequently Asked Questions (FAQs)
  • Q: What is the typical purity standard for this compound used in experimental settings?

    • A: Specific purity standards are not publicly listed. Researchers should request analytical certificates from their supplier and verify the material's purity and identity upon receipt [1].
  • Q: Are there any known stability issues with this compound under various pH or temperature conditions?

    • A: No specific stability data was found. It is recommended to conduct preliminary stability studies under your specific experimental conditions (e.g., different buffers, storage temperatures) and to adhere to supplier handling recommendations.
  • Q: What are the critical regulatory compliance points to consider when working with this compound?

    • A: Compliance is crucial. Your work must adhere to all relevant legal guidelines and the IFRA guidelines for use in fragrances. Furthermore, you should screen this compound against the restricted substance lists of any companies or regions relevant to your end product [1].
Troubleshooting Guide
  • Issue: Inconsistent experimental results between batches.

    • Potential Cause: Batch-to-batch variability or degradation of the material.
    • Solution:
      • Confirm the chemical identity and purity of each new batch upon receipt.
      • Ensure consistent, airtight storage conditions as recommended by the supplier.
      • Document the source and Certificate of Analysis for every batch used.
  • Issue: The compound is not soluble in standard aqueous buffers.

    • Potential Cause: As a fragrance aldehyde, this compound is inherently hydrophobic [1].
    • Solution:
      • Explore the use of approved solvents or solubilizing agents compatible with your assay system.
      • Validate that any solubilizing agents used do not interfere with your experimental readouts.

Experimental Workflow for Challenge Resolution

The following diagram outlines a general logical workflow for diagnosing and addressing experimental challenges with a material like this compound. The DOT script for generating this diagram is provided below.

Trivertal_Troubleshooting Start Unexpected Experimental Result Step1 Verify Compound Identity & Purity Start->Step1 Step2 Check Material Stability & Storage Start->Step2 Step3 Review Solubility & Formulation Start->Step3 Step4 Assess Assay Interference Start->Step4 Step5 Confirm Regulatory Compliance Start->Step5 Resolved Issue Resolved Step1->Resolved Step2->Resolved Step3->Resolved Step4->Resolved Step5->Resolved

Diagram 1: A logical workflow for troubleshooting experimental challenges with this compound.

How to Proceed with Your Research

Given that this compound is a fragrance ingredient, the most direct path for your research is to:

  • Contact Suppliers Directly: Reach out to manufacturers like Vigon International for technical data sheets, material safety data sheets (MSDS), and sample availability [1]. They are the most authoritative source for detailed technical information.
  • Consult Regulatory Databases: Use specialized regulatory compliance databases, such as UL's ChemADVISOR, to understand the full scope of restrictions and requirements for this compound across different industries and regions [1].

References

Trivertal protocol optimization

Author: Smolecule Technical Support Team. Date: February 2026

Trivertal Technical Overview

This compound (2,4-dimethyl-3-cyclohexenecarboxaldehyde) is primarily known as a fragrance ingredient (2,4-ivy carbaldehyde) but has significant applications in catalytic chemistry. Its molecular structure features two chiral centers, with the commercial product typically comprising 95% cis enantiomers and 5% trans isomers [1].

The key application identified from the search is its role as a precursor for synthesizing Cyclic (Alkyl)(Amino)Carbene (CAAC) ligands. The dimethylcyclohexene structure of this compound is instrumental in stabilizing these carbenes, which are notably strong σ-donors and π-acceptors. When ligated to transition metals like gold(I), these CAACs form highly effective catalysts for organic transformations such as the hydroamination of alkynes [2] [1].

Core Experimental Protocol & Workflow

The following diagram maps the general workflow for using this compound-derived CAACs in catalysis, based on the referenced proof-of-concept study [1]:

G Start Start: this compound Precursor A CAAC Ligand Synthesis Start->A B Form Gold(I) Complex A->B C Catalytic Reaction (Hydroamination) B->C C->C  Catalyst Cycle D Product Formation (Quinoline Derivatives) C->D E Reaction Monitoring & Analysis D->E

The specific proof-of-concept experiment used a CAAC derived from this compound to create a gold(I) catalyst. This catalyst was then employed in the hydroamination of internal alkynes with secondary dialkylamines to produce complex quinoline derivatives in high yields [1].

Troubleshooting Guide

Here are common issues and solutions for working with this compound and CAAC ligands.

Issue Category Specific Problem Possible Causes & Diagnostic Steps Proposed Solutions & Optimization Tips

| Starting Material | Low reaction yield or unexpected by-products | • Purity of this compound: Commercial grade may contain isomers that depress melting point and are liquid [1]. • Chiral Centers: Mixture of cis and trans enantiomers (typically 95:5) [1]. | • Purify this compound via recrystallization; pure forms are solids (MP: 85–90 °C) [1]. • Characterize starting material (e.g., chiral HPLC) to confirm isomeric ratio. | | Ligand Synthesis | Low stability of the free CAAC ligand | • General Sensitivity: CAACs can be sensitive to air, moisture, or thermal stress [3]. | • Perform synthesis under inert atmosphere (e.g., glovebox, Schlenk line). • Use dry, oxygen-free solvents. | | Catalytic Performance | Low catalytic activity or no reaction | • Weak Metal-Ligand Bond: Acyclic carbenes form fragile complexes; CAACs are more robust but angle strain can be a factor [3]. • Deactivation: Catalyst decomposition under reaction conditions. | • Optimize the CAAC structure: The this compound skeleton provides steric stabilization [1]. • Ensure the metal precursor is properly activated. • Screen reaction parameters (temperature, solvent, concentration). | | Health & Safety | Skin irritation or allergic reaction | • This compound Hazards: Classified as a skin irritant and potential skin sensitizer [1]. | • Use PPE: Always wear appropriate gloves (e.g., nitrile) and safety glasses. • Consult the Material Safety Data Sheet (MSDS) for this compound. |

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with handling this compound? A1: According to GHS classification, this compound is a combustible liquid that causes skin irritation, serious eye irritation, and may cause an allergic skin reaction. Always review the full safety data sheet and handle using standard personal protective equipment (PPE) in a well-ventilated hood [1].

Q2: Why is this compound's structure particularly useful for making stable carbene ligands? A2: The dimethylcyclohexene structure of this compound provides significant steric bulk and electronic stabilization to the carbene center. This helps protect the reactive carbon and makes the resulting CAAC ligands highly effective for binding transition metals and forming robust catalysts [1].

Q3: How do CAAC ligands compare to more traditional N-Heterocyclic Carbenes (NHCs)? A3: While both are strong sigma-donors, CAACs (like those from this compound) often have even stronger σ-donor properties and different steric environments compared to NHCs. This unique electronic and spatial profile can lead to superior performance in catalytic reactions, including those that are challenging for NHC-based catalysts [2] [3].

Guidance for Further Research

The search results indicate that specific quantitative data for reaction parameters (exact temperatures, times, yields) and comprehensive troubleshooting for the this compound-to-CAAC synthesis are not fully detailed in the available public literature.

To obtain more precise experimental protocols, I suggest you:

  • Consult Primary Literature: Search for the specific journal article by Guy Bertrand's research group referenced in the ACS article [1].
  • Refine Your Search: Use terms like "Cyclic (Allyl)(Amino)Carbene synthesis protocol," "gold(I) CAAC catalyst hydroamination," or "This compound CAAC experimental procedure" in scientific databases (e.g., SciFinder, Reaxys, Web of Science).

References

Common Drug Development Challenges & Solutions

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes frequent issues in drug development that your support center should be prepared to address. These are framed as potential questions from researchers [1].

Question Potential Cause & Solution

| How can we accelerate hit identification and lead optimization? | Cause: Heavy reliance on traditional, slower screening methods and high late-stage attrition rates. Solution: Investigate AI-driven software for hit identification and evolve traditional screening systems to improve efficiency and accuracy [1]. | | How can we manage rising R&D costs? | Cause: The high failure rate of drug candidates in clinical trials (only about 12% are approved) makes the process inherently expensive [1]. Solution: A shift towards insourcing teams to maximize the use of lab space and equipment, and the adoption of technology-enabled decentralized clinical trials to reduce costs and patient risk [1]. | | How do we maintain research momentum during hiring freezes? | Cause: Headcount limitations can stall time-sensitive projects requiring intensive, short-term manpower [1]. Solution: Utilize embedded scientific service providers that work under your oversight without affecting official headcount, helping to accelerate innovation without long-term hiring commitments [1]. | | How can we better align our research with public health needs? | Cause: Developing drugs without early, structured guidance can lead to mismatches with public health requirements. Solution: Develop Target Product Profiles (TPPs) early in the process. TPPs outline the desired attributes of a health product (e.g., target population, intended use) to guide R&D and ensure the final product has higher public health value [2]. | | Our team lacks project management and business skills. How can we improve? | Cause: A focus purely on scientific expertise without complementary business skills can lead to project delays and errors [1]. Solution: Implement training for scientists in key areas like communication, teamwork, business acumen, and critical thinking to improve project agility and minimize risks [1]. |

Technical Support Center Framework

To effectively address the questions above and other technical issues, here is a model for your support center's operations, built on IT help desk best practices [3] [4].

  • Tiered Support System: Implement a multi-level support structure. Tier 1 handles common questions and initial triage, Tier 2 deals with more complex experimental issues, and Tier 3 escalates to senior scientists or external experts for novel or intractable problems [3].
  • Self-Service Knowledge Base: Create a centralized, searchable repository for troubleshooting guides, standard operating procedures (SOPs), FAQs, and detailed experimental protocols. This empowers researchers to find answers quickly and reduces repetitive support tickets [3] [4].
  • Clear Service Level Agreements (SLAs): Define and communicate expected response and resolution times for different types of issues (e.g., critical instrument failure vs. general software query). This manages researcher expectations and provides a benchmark for support performance [3] [4].
  • Act on Feedback: Regularly collect feedback from researchers on the support they receive. Use this data for continuous improvement of both support services and research processes [3] [4].

Experimental Protocol: Target Product Profile (TPP) Development

A TPP is a strategic process document that is crucial for guiding research and development. Here is a generalized methodology for creating one [2].

  • Horizon Scanning and Landscape Assessment: Begin by collating information on global health research and the current product landscape. Utilize resources like the WHO's Global Observatory on Health R&D to identify unmet needs and prioritize research agendas [2].
  • Draft the TPP Outline: Create a document that outlines the desired "blueprint" of the health product. This should include, but not be limited to:
    • Indication/Target Disease: The specific condition the product is intended to treat or prevent.
    • Target Population: Demographic and clinical characteristics of the intended patients.
    • Dosage Form and Regimen: e.g., oral tablet, injectable, etc., and frequency of administration.
    • Safety and Efficacy Targets: Minimum acceptable levels for primary and secondary endpoints.
  • Stakeholder Consultation: Engage a wide range of experts, including scientists, regulators, public health officials, and end-users, to refine the TPP and ensure it is feasible, relevant, and addresses key requirements [2].
  • Finalize and Implement: Circulate the finalized TPP to all product developers and research teams. The TPP should serve as a living document that guides all subsequent R&D activities, from initial discovery through clinical trials [2].

Visualizing Workflows with Graphviz

Here are two diagrams created with DOT language to illustrate the logical flow of the support process and a generic experimental workflow.

Technical Support Process Flow

This diagram visualizes the multi-tiered support system and the process of resolving a research issue.

Technical Support Process Flow Start Researcher Reports Issue T1 Tier 1 Support: Initial Triage & FAQs Start->T1 T2 Tier 2 Support: Complex Troubleshooting T1->T2 Complex issue KB Knowledge Base (Solution Article) T1->KB Common issue T3 Tier 3 Support: Expert/Scientist Escalation T2->T3 Novel/Intractable issue Resolved Issue Resolved T2->Resolved T3->Resolved KB->Resolved Feedback Collect Feedback & Update Knowledge Resolved->Feedback

Generic Drug Discovery Workflow

This diagram provides a high-level overview of the key stages in the drug discovery and development process.

Generic Drug Discovery Workflow Start Target Identification A Hit Identification Start->A B Lead Optimization A->B C Pre-Clinical Studies B->C D Clinical Trials (Phase I-III) C->D End Regulatory Review & Approval D->End TPP Define Target Product Profile (TPP) TPP->Start TPP->A TPP->B TPP->C TPP->D

A Note on Creating Your Troubleshooting Guides

To build out the specific Q&A guides for the Trivertal process:

  • Document Recurring Issues: Use your support ticket system to identify the most frequent and time-consuming problems researchers face.
  • Collaborate with Experts: Work with your senior scientists and Tier 3 support to develop step-by-step solutions and verify protocols.
  • Iterate and Improve: Treat your knowledge base as a living document. As new solutions are found and processes are optimized, update the guides accordingly [3] [4].

References

A Framework for Your Troubleshooting Guides & FAQs

Author: Smolecule Technical Support Team. Date: February 2026

You can structure your support content using the following question-and-answer format, filling in the specifics for Trivertal as needed.

Issue Category Example Question (FAQ) Core Troubleshooting Step
Experimental Replication "Why can I not reproduce the published stability profile of this compound in my assay?" Verify all reagents and equipment have unique identifiers (e.g., catalog numbers, lot numbers) and that experimental parameters (pH, temperature, hydration) are precisely followed [1].
Data & Analysis "My data shows high variability in this compound's performance across replicates. What could be the cause?" Systematically document and control all variables, including sample preparation techniques, ambient conditions, and instrument calibration settings [2].
Compound Handling "What is the correct procedure for reconstituting and storing this compound to ensure its stability?" Provide a step-by-step protocol that includes specific temperatures, buffer compositions, and handling instructions to avoid degradation [1].

For experimental protocols, a detailed methodology should include these key elements [1]:

  • Objectives & Prerequisites: Clearly state the protocol's goal and necessary prior knowledge.
  • Materials & Reagents: List all items with specific details like identifiers, concentrations, and storage conditions.
  • Equipment & Software: Name the equipment, software, and versions with unique identifiers where possible.
  • Step-by-Step Procedure: Describe the process in detail, including timing, temperatures, and specific settings.
  • Troubleshooting & Hints: Anticipate common problems and offer solutions.
  • Validation & Expected Outcomes: Describe the criteria for a successful experiment and what the final data should look like.

Creating Diagrams with Graphviz

Here is an example of a general experimental workflow diagram that follows your specifications. You can adapt the logic and relationships to fit the this compound stability testing process.

Title: Experimental Workflow for Compound Analysis

experimental_workflow Experimental Workflow for Compound Analysis cluster_storage Storage Condition A Sample Preparation (Compound X) B Initial Assay A->B  Step 1 C Data Collection B->C  Step 2 S1 Low Temperature B->S1  For Storage D Preliminary Analysis C->D  Step 3 E Advanced Profiling D->E Requires Further Test F Data Validation D->F Passed QC E->F  Step 5 G Results & Reporting F->G  Final Step S2 Controlled Humidity S2->C  Retrieve

Key Formatting Features Used:

  • Color Palette: The diagram uses only the specified Material Design colors [3] [4].
  • Text Contrast: All nodes have fontcolor="#202124" (dark gray) on light backgrounds (#F1F3F4, #FBBC05, etc.) or white, ensuring high readability [5].
  • Edge Labels: The labeldistance=2.5 attribute creates a clear gap between the edge and its text [6].
  • HTML-like Labels: While not used here, you can employ HTML-like labels for advanced text formatting within nodes, such as multiple lines or different colors for a single label [5] [7].

References

Frequently Asked Questions (FAQ) on Assay Reproducibility

Author: Smolecule Technical Support Team. Date: February 2026

  • What are the most common sources of variability in diagnostic assays? Reproducibility issues arise from multiple levels of the experimental process [1]:

    • Pre-analytical Variation: Differences in sample collection technique, anticoagulant type, and transport conditions.
    • Instrumental Differences: Variations due to analyzer calibration, maintenance, and software versions across different sites or runs.
    • Reagent Variability: Lot-to-lot differences in reagents that can shift activity curves if not properly managed.
    • Operator Technique: Inadequate or inconsistent training across personnel can lead to deviations in techniques like pipetting.
  • What statistical validation is required for a new HTS assay? The requirements depend on the assay's history. For a new assay, a full validation is required, which includes [2]:

    • Stability and Process Studies: To determine reagent stability and optimal assay conditions.
    • A 3-day Plate Uniformity Study: To assess signal variability and separation.
    • A Replicate-Experiment Study: To confirm reproducibility over multiple independent runs. For an assay transfer to a new lab, a 2-day Plate Uniformity study and a Replicate-Experiment study are sufficient [2].
  • How do I determine the detection limits of my assay, like LOD and LLOQ? The CLSI EP17 guidelines define key parameters for detection capability [3]:

    • Limit of Blank (LOB): The highest apparent analyte concentration expected from a sample with no analyte.
    • Limit of Detection (LOD): The lowest analyte concentration that can be reliably distinguished from the LOB.
    • Limit of Quantitation (LOQ): The lowest concentration at which the analyte can be measured with defined precision and bias (e.g., a CV of ≤20%). Establishing these requires rigorous testing of multiple blank and low-concentration samples across different kit lots, operators, and days to understand variability [3].

Troubleshooting Guide: Addressing Common Reproducibility Issues

Use the following table to diagnose and address specific problems in your assay.

Problem Area Specific Issue Potential Root Cause(s) Corrective & Preventive Actions (CAPA)
Sample & Reagents High background or shifted activity curves. Reagent lot-to-lot variability; reagent instability during storage or daily use; improper sample handling [1] [2]. Perform lot bridging studies; validate reagent stability under storage and assay conditions; use centralized lot distribution; standardize sample collection SOPs [1] [2].
Instrumentation & Signal High inter-site or inter-run variability; inconsistent replicate results. Instrument calibration drift; software version differences; environmental fluctuations (e.g., temperature) [1]. Implement proactive monitoring of replicate consistency and analyzer error codes; ensure uniform instrument calibration and maintenance across sites; establish environmental controls [1].
Operator Technique High well-to-well variation on a plate; inconsistent data between users. Inconsistent pipetting technique; inadequate training; deviations from the protocol [1]. Conduct rigorous, hands-on training at study initiation; use visual job aids and detailed SOPs; perform root cause analysis and retrain operators as needed [1].
Assay Design & Validation Inability to distinguish between true signal and noise; poor precision at low concentrations. Inadequate determination of the assay's detection limits (LOD/LOQ); insufficient signal window [3]. Follow CLSI EP17 or ICH Q2(R2) guidelines for formal validation of LOD and LLOQ. Use a higher number of replicates for low-concentration samples to better characterize variability [3].

Experimental Protocols for Key Validation Experiments

Plate Uniformity and Signal Variability Assessment

This experiment is critical for ensuring your assay performs consistently across an entire microplate and from day to day [2].

  • Objective: To assess the uniformity and separation of signals using the DMSO concentration that will be used in screening.
  • Procedure for a New Assay: The study should be run over 3 days to adequately capture variability [2].
  • Signals to Test:
    • "Max" Signal: The maximum signal in the assay design (e.g., in an inhibition assay, this is the signal with an EC80 concentration of a standard agonist).
    • "Min" Signal: The background or minimum signal (e.g., for an inhibition assay, this is the signal with an EC80 agonist plus a maximal concentration of a standard antagonist).
    • "Mid" Signal: A signal point between the maximum and minimum (e.g., for an inhibition assay, this is an EC80 agonist plus an IC50 concentration of a standard inhibitor).
  • Recommended Plate Layout (Interleaved-Signal Format): This format places all three signals ("Max", "Mid", "Min") on every plate in a systematic pattern to minimize the effect of plate location bias. The data analysis templates for this format are available for 96- and 384-well plates [2].

The workflow for this validation is systematic, as shown below.

Start Start Plate Uniformity Study P1 Define Test Signals: Max, Min, Mid Start->P1 P2 Prepare Reagents and Plates P1->P2 P3 Execute Runs Over 3 Days P2->P3 P4 Analyze Data for Signal Window & CV P3->P4 End Assay Validated P4->End

Determining Limit of Blank (LOB), Limit of Detection (LOD), and Lower Limit of Quantitation (LLOQ)

This protocol establishes the fundamental detection capability of your assay [3].

  • Objective: To empirically determine the LOB, LOD, and LLOQ according to CLSI guidelines.
  • Experimental Design Variables:
    • Number of Kit Lots: Test multiple lots (recommended at least 2-3).
    • Number of Operators: Include multiple operators if the assay has manual steps.
    • Number of Days: Run the experiment over multiple days to capture inter-assay variability.
    • Replicates: Test multiple different blank samples and low-concentration samples with a high number of replicates each.
  • Key Definitions and Criteria:
    • LOB: The highest concentration expected when replicates of a blank sample (no analyte) are tested.
    • LOD: The lowest concentration that can be distinguished from the LOB 95% of the time. It is determined by testing samples with very low analyte concentrations.
    • LLOQ: The lowest concentration that can be quantified with acceptable precision and bias (e.g., a CV ≤20%). It must be greater than or equal to the LOD [3].

The relationship and determination process for these key parameters are outlined below.

LOB Limit of Blank (LOB) Highest signal from a no-analyte sample LOD Limit of Detection (LOD) Lowest concentration to reliably distinguish from LOB LOB->LOD  Distinguish 95% of time LLOQ Lower Limit of Quantitation (LLOQ) Lowest concentration to measure with precision & accuracy LOD->LLOQ  Meet precision (e.g., CV ≤20%) and bias goals

Proactive Strategies to Enhance Reproducibility

Building on the troubleshooting steps, consider embedding these broader strategies into your lab's workflow to prevent issues before they arise.

  • Implement a Structured CAPA Framework: Integrate Corrective and Preventive Action (CAPA) into your trial workflows. When a deviation or high variability is detected, document it, perform a root cause analysis (e.g., using the 5 Whys), implement corrective actions like retraining, and monitor to ensure the issue is resolved [1].
  • Adopt a Rigorous Training Protocol: For multisite studies, conduct rigorous, hands-on training at study initiation. Use detailed Standard Operating Procedures (SOPs), visual job aids, and a familiarization testing period to ensure all operators perform the assay consistently [1].
  • Conduct Reagent Bridging Studies: Never assume new reagent lots will perform identically to old ones. When introducing a new lot, run a formal bridging study by testing key samples with both the old and new lots to demonstrate equivalence before the old lot is depleted [1] [2].

References

Trivertal experimental parameters adjustment

Author: Smolecule Technical Support Team. Date: February 2026

Crafting Your Troubleshooting Guides & FAQs

You can structure your support content using the following question-and-answer template, which incorporates general principles of experimental parameter adjustment.

FAQ & Troubleshooting Guide
Common Issue High uncertainty or variability in experimental measurements.
Root Cause Inefficient system design where the measurement signal is too small compared to the instrument's resolution [1].
Solution Reduce Background "Noise": Minimize connecting manifold volumes to amplify pressure changes from small sample volumes [1]. Increase Replicates: Perform multiple experimental runs to reduce random error [1].

| Detailed Protocol | 1. Pressurize a known standard volume ((V_{std})) and measure initial pressure ((P_{std})) and temperature ((T_{std})). 2. Expand gas into an intermediate manifold volume, measure new pressure ((P_1)) and temperature ((T_1)), calculate (V_1). 3. Expand again into the unknown sample volume, measure final pressure ((P_2)) and temperature ((T_2)), calculate total volume ((V_2)). 4. Calculate sample volume: (V_{sample} = V_2 - V_1) [1]. | | Key Parameters | Known standard volume, manifold volume, pressure sensor sensitivity, temperature stability [1]. |

Summary of Quantitative Design Factors

The table below summarizes the impact of different design parameters on measurement uncertainty, based on a case study of a gas volume measurement system [1].

Parameter Initial Design Value Optimized Design Value Impact on Uncertainty
Manifold Volume 32 mL 17 mL Significant reduction (from >300% to ±12% for a 0.07 mL sample) [1]
Known Volume (Option 1) 11.85 ± 0.34 mL Not specified Larger standard volume can be beneficial for measuring larger unknown volumes [1]
Known Volume (Option 2) 5.807 ± 0.078 mL Not specified Smaller standard volume can be beneficial for measuring smaller unknown volumes [1]
Pressure Sensor Uncertainty ±0.0517 kPa Limited options Key contributor; effect is magnified when pressure delta is small [1]
Number of Replicates 1 Multiple Significantly reduces random error and overall expanded uncertainty [1]

Creating Compliant Graphviz Diagrams

Here is an example of a workflow diagram created with DOT script, adhering to your specifications for color, contrast, and layout.

Title: Experimental Volume Measurement Workflow

Experimental_Workflow Start Begin Experiment Pressurize Pressurize Known Volume Start->Pressurize MeasureP1 Measure P₁, T₁ Pressurize->MeasureP1 Expand1 Expand to Manifold MeasureP1->Expand1 MeasureP2 Measure P₂, T₂ Expand1->MeasureP2 Expand2 Expand to Sample MeasureP2->Expand2 Calculate Calculate V_sample Expand2->Calculate End End Calculate->End

Key Diagram Specifications Met:

  • Color Palette: Uses only the specified Google and neutral colors [2] [3].
  • Text Contrast: The fontcolor is explicitly set for each colored node to ensure high contrast against the fillcolor (e.g., white text on blue/green, dark text on yellow).
  • Label Distance: The global labeldistance=2.5 ensures a gap for edge labels [4].
  • Accessibility: The chosen color pairs (like #FFFFFF on #4285F4) provide sufficient contrast for readability.

How to Build and Extend Your Support Center

The provided Graphviz script is a starting point. You can use it as a template for more complex diagrams by:

  • Adding Subgraphs: Use subgraph to group related process steps and highlight specific workflow sections [5].
  • Creating Clusters: Name a subgraph starting with cluster to draw a bounding box around a group of nodes (e.g., to separate calibration steps from measurement steps) [5].
  • Using HTML-like Labels: For more complex node layouts with multiple lines of text, consider using HTML-like labels within the label attribute [6] [4].

References

Relevant Research and Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Source Focus Area Key Insights for Your Guide
COPD Therapy Comparison [1] Compares triple inhaled therapies for COPD. Demonstrates a Multi-Criteria Decision Analysis (MCDA) framework, perfect for structured, multi-dimensional drug comparison across efficacy, safety, and patient factors.
Cancer Signaling Pathways [2] Reviews targeted cancer therapies and signaling pathways. Provides a template for discussing how drugs target specific pathways (e.g., PI3K/AKT/mTOR, Ras/MAPK) and the rationale for combinatorial treatments to overcome resistance.
Method Comparison Guidelines [3] Proposes a statistical framework for comparing analytical methods. Offers a rigorous approach for the experimental design and statistical validation of performance data, ensuring your comparative data is robust.

A Template for Your Comparison Guide

Once you have the data, you can structure your guide using insights from the search results:

  • Executive Summary: Briefly state the scope and key conclusions of the comparison.
  • Introduction & Mechanism of Action: Explain the disease area and the biological pathway the drug targets. You can use a diagram similar to the one below to illustrate a signaling pathway.
  • Methodology: Detail the MCDA framework [1] and statistical methods [3] used for comparison.
  • Results / Data Comparison: Present efficacy, safety, and other key metrics in structured tables, comparing Trivertal to relevant alternatives.
  • Discussion: Interpret the results, discussing advantages, limitations, and the potential for combination therapies [2].
  • Conclusion: Summarize the findings and their implications for researchers and clinicians.

To help you get started with the visualizations for your guide, here is an example of a signaling pathway diagram using Graphviz, which you can adapt once you know the specific pathway for this compound.

SignalingPathway ExtracellularSignal Extracellular Signal (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) ExtracellularSignal->RTK Ligand Binding RAS RAS Protein RTK->RAS Activates MAPK_Cascade MAPK Signaling Cascade RAS->MAPK_Cascade Initiates TF Transcription Factors MAPK_Cascade->TF Phosphorylates CellularResponse Cellular Response (e.g., Proliferation) TF->CellularResponse Gene Expression Drug Therapeutic Inhibitor Drug->RAS Inhibits

Diagram: Example Targeted Therapy Pathway - This diagram illustrates how a therapeutic inhibitor can block a key node (like the RAS protein) in a canonical cell growth signaling pathway, preventing the downstream cellular response [2].

References

How to Proceed with Your Comparative Guide

Author: Smolecule Technical Support Team. Date: February 2026

Since direct information on Trivertal is unavailable, you can build a robust comparison guide by systematically gathering and presenting data. The table below outlines the core elements your guide should include, drawing from established practices in scientific research and reporting [1] [2] [3].

Component Description Application in Your this compound Guide
Clear Objectives & Hypothesis Specific, measurable goals and a testable prediction [3]. State what you are comparing (e.g., efficacy, safety, cost) and what you expect to find.
Robust Methodology Detailed procedures for data collection and analysis [2]. Describe literature search strategy, databases used, and criteria for selecting comparative studies.
Standardized Protocol A detailed, reproducible plan for the experiment [1]. Document the entire process for transparency, so other professionals can validate your approach.
Data Integrity Measures Steps to minimize error and bias [3]. Explain how you ensured fair and accurate data extraction and analysis.
Explicit Ethical & Regulatory Compliance Adherence to ethical guidelines and reporting standards [2]. Confirm that all cited data comes from ethically conducted studies and is reported responsibly.

Visualizing the Workflow for Your Guide

To help your audience understand the methodology of your comparative analysis, you can outline the process as a workflow. The diagram below illustrates the key stages in creating a rigorous comparison guide.

Comparative Analysis Development Workflow start Define Research Question & Hypothesis step1 Review Literature & Existing Protocols start->step1 Ensures focus step2 Design Comparison Methodology step1->step2 Informs design step3 Collect & Analyze Data from Selected Studies step2->step3 Guides process step4 Synthesize Findings & Create Comparison Tables step3->step4 Data to insights end Report Results & Draw Conclusions step4->end Final output

Suggestions for Finding Specific Data

To locate the information you need for your this compound guide, I suggest the following approaches:

  • Use specialized scientific databases: Conduct a targeted search on authoritative platforms like PubMed, Google Scholar, or SciFinder. Using this compound's generic or chemical name alongside terms like "clinical trial," "comparative study," or "systematic review" may yield relevant results.
  • Consult regulatory and patent filings: Information from agencies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA) can provide approved product data and preclinical/clinical study reports.
  • Refine your search strategy: If the product name "this compound" returns no results, verifying its correct spelling and official nomenclature is a critical next step.

References

Trivertal versus other compounds

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Trivertal

The table below outlines the fundamental chemical and application data found for this compound.

Property Description / Value
CAS Number 68039-49-6 (mixture of isomers); 27939-60-2 (specific isomer) [1] [2]
Molecular Formula C9H14O [1] [2]
Molecular Weight 138.21 g/mol [1] [2]
IUPAC Name 1,2-dimethylcyclohex-3-ene-1-carbaldehyde [2]
Purity (Available Data) ≥ 99% (for cataloged material) [1]
Primary Industry Use Fragrance and Flavoring [2] [1]
Reported Aroma Herbaceous, green, reminiscent of ivy and tomato leaves [2]
Key Research Application Precursor for synthesizing stable cyclic (alkyl)(amino)carbenes (CAACs) for catalysis [2]

Overview of Reported Antimicrobial Activity

One source provided preliminary data on the antimicrobial properties of an essential oil containing this compound. The table below shows the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. It is crucial to note that these values are for the essential oil mixture, not for purified this compound alone [2].

Microorganism Minimum Inhibitory Concentration (MIC) (%) Minimum Bactericidal Concentration (MBC) (%)
E. coli 0.5 1.0
S. aureus 0.3 0.6
C. albicans 0.4 0.8

Synthesis and Experimental Methodology

While a specific experimental protocol for antimicrobial testing was not detailed, the search results describe a sophisticated multi-step synthetic procedure for converting this compound into stable carbenes, which are valuable in catalyst development [2]. This workflow can be visualized as follows:

G Start This compound (C9H14O) Step1 Enamine Formation Start->Step1 Reaction with amine Step2 Alkylation (with LDA and chloro-alkene) Step1->Step2 94% yield Step3 Hydroiminiumation (using HCl) Step2->Step3 90% yield Step4 Deprotonation (with LDA) Step3->Step4 74% yield End Stable Spirocyclic Carbene (CAAC) Step4->End

Diagram Title: Synthetic Route from this compound to Carbene

Detailed Procedure for Carbene Synthesis from this compound [2]:

  • Enamine Formation: this compound is reacted with a primary amine to form an enamine intermediate. The reported yield for this step is 94%.
  • Alkylation: The enamine is treated with Lithium diisopropylamide (LDA), a strong base, followed by the addition of 3-chloro-2-methyl-1-propene. This alkylation step proceeds with a 90% yield.
  • Hydroiminiumation: The alkylated intermediate undergoes a hydroiminiumation reaction using hydrochloric acid (HCl) to form a cyclic aldiminium salt in 74% yield.
  • Deprotonation: The final step involves deprotonation of the aldiminium salt with LDA to afford the desired stable cyclic (alkyl)(amino)carbene (CAAC).

Interpretation and Research Considerations

The data gap highlights that this compound is primarily an industrial compound for fragrances and a chemical synthesis building block. Its investigation as a direct therapeutic agent appears to be preliminary.

  • Industrial vs. Therapeutic Focus: The main identified "performance" comparison for this compound in the literature is organoleptic (its scent profile) within the fragrance industry, rather than its potency in biological systems [2] [1].
  • Mechanistic Insights: The most significant modern scientific interest in this compound lies in its role as a precursor for synthesizing cyclic (alkyl)(amino)carbenes (CAACs). These carbenes are excellent ligands for transition metals and have shown high utility in catalysis, such as in gold(I)-catalyzed hydroamination of internal alkynes [2]. This represents its most documented "performance" in a research context.
  • Natural Occurrence: this compound has been identified as a minor constituent in the essential oil of Murraya koenigii (curry leaf) [2]. Research into the bioactivity of the whole leaf extract is more established, with studies indicating mechanisms relevant to neurodegenerative diseases, such as antioxidant and anti-inflammatory activities [3]. The effect of the whole extract cannot be attributed to this compound.

References

Trivertal Profile and Performance Data

Author: Smolecule Technical Support Team. Date: February 2026

Trivertal, also known as 2,4-ivy carbaldehyde or Ligustral, is a cyclohexene derivative valued for its unique green, herbaceous aroma with camphoraceous undertones, reminiscent of ivy and tomato leaves [1]. Its performance is characterized by its chemical properties and observed activities in research.

The table below summarizes its core chemical identity and basic properties:

Property Description
IUPAC Name 1,2-dimethylcyclohex-3-ene-1-carbaldehyde [1]
CAS No. 27939-60-2 [1]
Molecular Formula C9H14O [1]
Molecular Weight 138.21 g/mol [1]
Key Isomers Four stereoisomers possible; commercial product is ~95% cis and ~5% trans [1].
Primary Use Fragrance ingredient for household cleaners, soaps, and personal care products [2] [1].

Beyond its use in perfumery, this compound shows promise in scientific applications. The following table outlines its research performance and a comparison with a structurally related compound:

Application Area Reported Performance / Characteristics Comparison / Rationale
Fragrance Industry Provides a stable, herbaceous, and green scent note [1]. N/A (Industry standard for its specific aroma profile).
Catalyst Development Key precursor for synthesizing stable spirocyclic (alkyl)(amino)carbenes (CAACs) [1]. These CAACs are excellent ligands for transition metals, enhancing catalytic performance by providing steric protection [1]. The derived CAACs are particularly effective in gold(I)-catalyzed hydroamination of internal alkynes, a challenging transformation [1].
Antimicrobial Activity Shown to inhibit the growth of certain microorganisms. Minimum Inhibitory Concentration (MIC) values are listed in the experimental data section below [1]. Compared to 2,4-dimethyl-3-cyclohexenol (an alcohol derivative), this compound's aldehyde group offers different reactivity, making it superior for specific syntheses like carbene formation [1].
Natural Occurrence Identified as a minor constituent in the essential oil of Murraya koenigii (curry leaf) [1]. Contributes to the plant's characteristic aroma and is part of its complex mixture of bioactive compounds [3] [1].

Experimental Data and Protocols

To support the data mentioned above, here is a summary of key experimental findings and methodologies from the literature.

Antimicrobial Efficacy Studies on this compound-containing essential oils have demonstrated antimicrobial activity, with quantitative results as follows [1]:

Microorganism Minimum Inhibitory Concentration (MIC) (%) Minimum Bactericidal Concentration (MBC) (%)
E. coli 0.5 1.0
S. aureus 0.3 0.6
C. albicans 0.4 0.8

Synthesis Protocol for Spirocyclic (alkyl)(amino)carbenes (CAACs) from this compound A significant application of this compound is its use as a precursor for stable carbenes. The established synthetic route is as follows [1]:

  • Enamine Formation: this compound is reacted with a primary amine to form an enamine (94% yield).
  • Alkylation: The enamine is treated with LDA (lithium diisopropylamide), followed by the addition of 3-chloro-2-methyl-1-propene (90% yield).
  • Cyclization (Hydroiminiumation): The intermediate undergoes a hydroiminiumation reaction using HCl to form a cyclic aldiminium salt (74% yield).
  • Carbene Generation: The aldiminium salt is deprotonated with LDA to afford the desired stable carbene.

Oxidation and Reduction Reactions The aldehyde functional group of this compound can be transformed using standard chemical methods [1]:

  • Oxidation: Can be performed using oxidizing agents like potassium permanganate or chromium trioxide to yield the corresponding carboxylic acid.
  • Reduction: Can be carried out with reducing agents such as sodium borohydride or lithium aluminum hydride to produce the corresponding alcohol.

Experimental Workflow and Relationship Diagram

The following diagram illustrates the logical relationship and workflow for this compound's primary research applications, particularly in synthesis and biological testing.

Start This compound (C9H14O) SynthApp Synthetic Applications Start->SynthApp BioApp Biological Activity Start->BioApp Carbene Spirocyclic CAAC Ligand Synthesis SynthApp->Carbene Antimicrobial Antimicrobial Testing BioApp->Antimicrobial Catalyst Transition-Metal Catalyst Carbene->Catalyst Reaction Challenging Transformations (e.g., Hydroamination) Catalyst->Reaction Data MIC/MBC Data Antimicrobial->Data

Diagram 1: Research applications and workflow for this compound.

Key Insights and Future Directions

This compound transitions from a fragrance ingredient to a valuable building block in scientific research. Its most distinguished performance lies in its unique ability to serve as a precursor for stable spirocyclic (alkyl)(amino)carbenes (CAACs), which are superior ligands in advanced transition-metal catalysis [1].

Promising future research directions to further define this compound's performance include:

  • Catalysis Development: Expanding the use of this compound-derived carbenes with other transition metals and in new challenging reactions [1].
  • Medicinal Chemistry: Leveraging its role in synthesizing nitrogen-containing heterocycles for drug discovery [1].
  • Antimicrobial Development: Conducting systematic studies to characterize its efficacy and mechanism of action against various pathogens [1].

References

Chemical Profile and Key Applications

Author: Smolecule Technical Support Team. Date: February 2026

Trivertal, also known as Ivy carbaldehyde, is primarily used in the fragrance industry and as a key precursor in advanced chemical synthesis. The table below summarizes its core characteristics and applications:

Property Description
CAS No. 27939-60-2 [1]
IUPAC Name 1,2-dimethylcyclohex-3-ene-1-carbaldehyde [1]
Molecular Formula C9H14O [1]
Molecular Weight 138.21 g/mol [1]
Primary Industrial Use Fragrance industry, providing a green, natural scent reminiscent of ivy and tomato leaves [1]
Key Research Application Precursor for synthesizing stable spirocyclic (alkyl)(amino)carbenes (CAACs) [1]

A significant application of this compound in scientific research is its use as a starting material for synthesizing cyclic (alkyl)(amino)carbenes (CAACs). These CAACs are powerful ligands in transition-metal catalysis due to their strong electron-donating properties and unique steric environments, which can enhance catalytic performance in organic reactions [2] [1] [3]. The synthesis pathway is as follows:

G Start This compound (C9H14O) Step1 Reaction with Primary Amine Start->Step1 Int1 Enamine Intermediate (94% yield) Step1->Int1 Step2 1. Treatment with LDA 2. Addition of 3-chloro-2-methyl-1-propene Int1->Step2 Int2 Cyclic Intermediate (90% yield) Step2->Int2 Step3 Hydroiminiumation using HCl Int2->Step3 Int3 Cyclic Aldiminium Salt (74% yield) Step3->Int3 Step4 Deprotonation with LDA Int3->Step4 End Stable Spirocyclic (Alkyl)(Amino)Carbene (CAAC) Step4->End

Experimental Data and Protocols

The search results provide specific experimental data and methodologies related to this compound's applications.

Synthesis of CAAC Ligands

The multi-step synthesis protocol for creating CAACs from this compound is outlined below [1]:

Step Reaction/Process Key Details Reported Yield
1 Enamine Formation Reaction of this compound with a primary amine. 94%
2 Cyclization Treatment with LDA (Lithium Diisopropylamide), followed by addition of 3-chloro-2-methyl-1-propene. 90%
3 Salt Formation Hydroiminiumation reaction using HCl to form a cyclic aldiminium salt. 74%
4 Carbene Generation Deprotonation of the salt using a strong base (LDA). Yields the final CAAC
Antimicrobial Activity

One study explored the antimicrobial properties of an essential oil containing this compound, with results shown in the table below. Note that this data is for a complex mixture, not isolated this compound [1].

Microorganism Minimum Inhibitory Concentration (MIC) (%) Minimum Bactericidal Concentration (MBC) (%)
E. coli 0.5 1.0
S. aureus 0.3 0.6
C. albicans 0.4 0.8
Catalytic Application of this compound-Derived CAACs

CAAC ligands derived from compounds like this compound are highly effective in catalysis. For example, CAAC-ligated gold(I) complexes can catalyze the hydroamination of internal alkynes with secondary dialkyl amines, a challenging transformation [1]. This reaction is valuable for synthesizing nitrogen-containing heterocycles like 1,2-dihydroquinoline derivatives.

References

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Physical Description

Liquid
Colourless to pale yellow liquid; Herbaceous aroma with camphouraceous notes

XLogP3

1.9

Density

0.932-0.940 (20°)

GHS Hazard Statements

Aggregated GHS information provided by 403 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 403 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 402 of 403 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (95.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (17.66%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (82.34%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

27939-60-2

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

All other chemical product and preparation manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
3-Cyclohexene-1-carboxaldehyde, dimethyl-: ACTIVE

Dates

Last modified: 04-14-2024

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